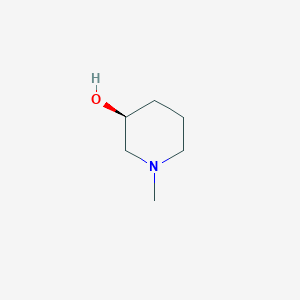

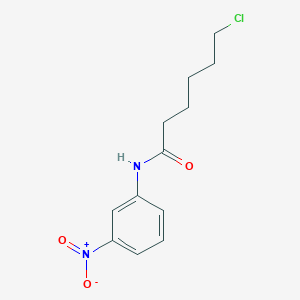

(S)-1-methylpiperidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-methylpiperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is a chiral building block that can be used for the synthesis of various pharmaceuticals and other bioactive molecules.

Scientific Research Applications

Synthesis of Pharmaceuticals

The synthesis of pharmaceutical compounds often involves the use of piperidine derivatives as intermediates or as part of the final active pharmaceutical ingredient (API). For example, studies on the synthesis of quinazoline derivatives, which are potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents, involve the use of piperidine analogs. These compounds, synthesized as conformationally restricted analogues of known drugs, display high binding affinity for alpha 1-adrenoceptors, demonstrating the importance of piperidine derivatives in the development of cardiovascular drugs (Chern et al., 1993).

Biochemical Research

Piperidine derivatives are also crucial in biochemical research, serving as inhibitors or substrates in enzymatic reactions or as probes to study biological systems. For instance, the study of DNA methyltransferase inhibitors, which include analogs of nucleosides and piperidine derivatives, highlights the role of these compounds in modulating gene expression through epigenetic mechanisms. These inhibitors have shown potential in treating malignancies by restoring suppressor gene expression and exerting antitumor effects in both in vitro and in vivo models (Goffin & Eisenhauer, 2002).

Materials Science

In the field of materials science, piperidine derivatives contribute to the development of new materials with specific electrical or chemical properties. For example, the study of the capacitive performance of a binary mixture of ionic liquids near an onion-like carbon electrode explores how these mixtures, containing piperidine derivatives, enhance the conductivity and capacitive performance of supercapacitors. This research demonstrates the potential of piperidine-based ionic liquids in energy storage applications (Li et al., 2012).

Drug Delivery and Therapeutic Applications

Piperidine derivatives are explored for their roles in drug delivery systems and as therapeutic agents themselves. For instance, the development of therapeutic oligonucleotides for gene silencing or modulation involves the use of piperidine analogs to enhance the stability and efficacy of these oligonucleotides. The advancements in the design and synthetic chemistry of oligonucleotides, including modifications with piperidine derivatives, are crucial for achieving biologically active compounds capable of interfering with various biomolecular targets (Smith & Zain, 2019).

properties

IUPAC Name |

(3S)-1-methylpiperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANCZCEGQDKGF-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)

![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)

![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)

![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)